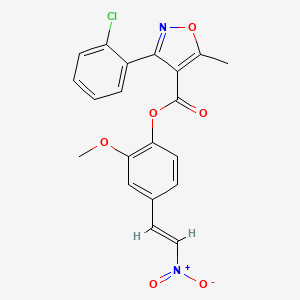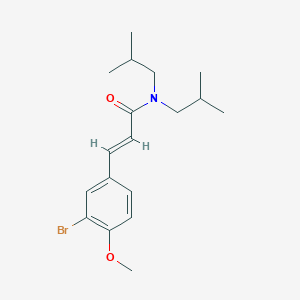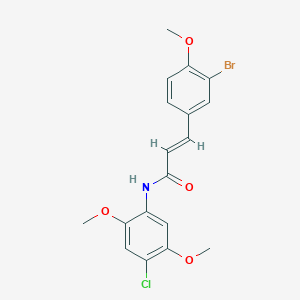![molecular formula C19H14ClNO6 B3583690 Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate](/img/structure/B3583690.png)
Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate
Overview
Description
Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate is an organic compound with a complex structure that includes a benzoate ester, a chloro substituent, and a chromenyl carbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with methyl 5-chloro-2-methoxybenzoate.
Formation of Intermediate: The intermediate is formed by reacting methyl 5-chloro-2-methoxybenzoate with an appropriate reagent to introduce the chromenyl carbonylamino group.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce the chromenyl group or other functional groups within the molecule.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate involves its interaction with specific molecular targets. The chromenyl carbonylamino group is likely to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-methoxybenzoate: A simpler compound with similar structural features but lacking the chromenyl carbonylamino group.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Another related compound with an acetamido group instead of the chromenyl carbonylamino group.
Uniqueness
Methyl 5-chloro-2-methoxy-4-[(2-oxochromen-3-yl)carbonylamino]benzoate is unique due to the presence of the chromenyl carbonylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
methyl 5-chloro-2-methoxy-4-[(2-oxochromene-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO6/c1-25-16-9-14(13(20)8-11(16)18(23)26-2)21-17(22)12-7-10-5-3-4-6-15(10)27-19(12)24/h3-9H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTSXYFMEJKGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl 4-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoate](/img/structure/B3583611.png)
![isopropyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3583621.png)
![PROPAN-2-YL 4-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B3583626.png)
![[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate](/img/structure/B3583634.png)


![ethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B3583654.png)
![(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide](/img/structure/B3583662.png)

![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2-furoate](/img/structure/B3583671.png)
![methyl 5-chloro-4-[(diphenylacetyl)amino]-2-methoxybenzoate](/img/structure/B3583683.png)
![methyl 5-chloro-4-[(2,6-dimethoxybenzoyl)amino]-2-methoxybenzoate](/img/structure/B3583691.png)
![methyl 5-chloro-4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxybenzoate](/img/structure/B3583703.png)
![Methyl 5-chloro-2-methoxy-4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate](/img/structure/B3583711.png)
